molecular formula C33H36O B14415346 Tris[1-(methylphenyl)ethyl]phenol CAS No. 83804-01-7

Tris[1-(methylphenyl)ethyl]phenol

Cat. No.: B14415346
CAS No.: 83804-01-7
M. Wt: 448.6 g/mol
InChI Key: UWDAPGQTJHDQRR-UHFFFAOYSA-N
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Description

Contextualization within Hindered Phenolic Antioxidant Chemistry

Hindered phenolic antioxidants are fundamental to polymer chemistry, acting as primary stabilizers for plastics, rubbers, and other organic materials. vinatiorganics.com Their primary function is to intercept and neutralize free radicals, which are highly reactive species that initiate and propagate the degradation of polymer chains when exposed to heat, light, and oxygen. phantomplastics.com

The mechanism of action involves the phenolic hydroxyl (-OH) group. The bulky alkyl groups (in this case, 1-(methylphenyl)ethyl) positioned ortho to the hydroxyl group create steric hindrance. This structural arrangement makes the hydrogen atom on the hydroxyl group readily available for donation to a free radical, thus terminating the oxidative chain reaction. researchgate.net The resulting phenoxyl radical is stabilized by the bulky substituents, preventing it from initiating new degradation chains. nih.gov Compounds like Tris[1-(methylphenyl)ethyl]phenol, with multiple bulky groups, are designed to have high molecular weights, which reduces their volatility and improves their persistence within the polymer matrix during high-temperature processing and long-term use. researchgate.net

Historical Development and Evolution of Multi-Substituted Phenols in Research

The use of phenols as preservatives and antimicrobial agents dates back to the 19th century. researchgate.net However, their application as antioxidants in materials science is a more recent development, driven by the expansion of the polymer industry in the 20th century. Early research focused on simpler phenolic structures.

The evolution towards more complex, multi-substituted phenols was a direct response to the increasing performance demands placed on modern materials. vinatiorganics.com The synthesis of styrenated phenols, where styrene (B11656) is reacted with phenol (B47542), was a significant step in creating more effective and less volatile antioxidants. google.com Further research led to the development of compounds with multiple, bulky substituents, like the tert-butyl groups found in the widely used antioxidant BHT (butylated hydroxytoluene). phantomplastics.com The development of even more complex structures, such as trisphenols, represents a continued effort to optimize antioxidant efficiency, thermal stability, and compatibility with various polymer systems. orgsyn.org This progression reflects a deeper understanding of structure-activity relationships, where the type, number, and position of substituents on the phenol ring are carefully tuned to achieve desired performance characteristics. researchgate.net

Significance of this compound in Contemporary Chemical Research

While extensive research exists for common hindered phenols like BHT or Irganox 1010, this compound represents a more specialized area of study. Its significance lies in the unique combination of its substituents. The 'methylphenyl' component, as opposed to a simpler alkyl group like tert-butyl, introduces additional aromatic rings into the structure. This can influence properties such as solubility, compatibility with specific polymers (especially those containing aromatic moieties), and potentially the antioxidant mechanism itself.

Contemporary research into such complex substituted phenols often focuses on:

Synthesis and Characterization: Developing efficient and regioselective methods for producing specific isomers of these highly substituted compounds. nih.gov

Performance Evaluation: Assessing their effectiveness in stabilizing a wide range of polymers, from polyolefins to engineering plastics, under various degradation conditions. d-nb.infomdpi.com

Structure-Property Relationships: Investigating how the specific arrangement of the bulky groups affects antioxidant activity, thermal stability, and physical properties like color stability in the final product. google.com

The study of molecules like this compound contributes to the broader goal of designing next-generation polymer additives that offer enhanced protection and meet stringent environmental and safety standards.

Scope and Objectives of Academic Inquiry

The primary academic objective when studying a compound like this compound is to build a comprehensive profile of its chemical behavior and potential utility. Key areas of inquiry include:

Mechanistic Studies: Elucidating the precise pathways by which it inhibits oxidation. This involves studying the kinetics of its reaction with free radicals and characterizing the byproducts.

Application in Advanced Composites: Exploring its use in high-performance materials, such as aerospace or automotive composites, where long-term durability under extreme conditions is critical.

Bio-based Alternatives: Using the structure and function of synthetic phenols like this one as a benchmark for the development of new, sustainable antioxidants derived from natural sources. mdpi.com

Academic inquiry aims to bridge the gap between fundamental chemical principles and practical application, providing the foundational knowledge needed for the rational design and implementation of novel additives in advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83804-01-7

Molecular Formula

C33H36O

Molecular Weight

448.6 g/mol

IUPAC Name

2,3,4-tris[1-(2-methylphenyl)ethyl]phenol

InChI

InChI=1S/C33H36O/c1-21-13-7-10-16-27(21)24(4)30-19-20-31(34)33(26(6)29-18-12-9-15-23(29)3)32(30)25(5)28-17-11-8-14-22(28)2/h7-20,24-26,34H,1-6H3

InChI Key

UWDAPGQTJHDQRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)C2=C(C(=C(C=C2)O)C(C)C3=CC=CC=C3C)C(C)C4=CC=CC=C4C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Sterically Hindered Phenols

Established Synthetic Pathways for Arylalkylation of Phenols

The synthesis of sterically hindered phenols, a class of compounds characterized by bulky alkyl groups ortho to the hydroxyl group, is of significant industrial and academic interest. These compounds often exhibit unique properties, such as antioxidant activity, due to the steric hindrance around the phenolic hydroxyl group. vinatiorganics.com A primary and well-established method for introducing these bulky groups is through the arylalkylation of phenols.

The Friedel-Crafts alkylation is a cornerstone of this synthetic approach. google.comjk-sci.com This reaction involves the electrophilic aromatic substitution of a phenol (B47542) with an alkylating agent, such as an alkyl halide, alkene, or alcohol, in the presence of a Lewis acid catalyst. jk-sci.com Common Lewis acids employed include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). jk-sci.com The choice of catalyst can be critical in controlling the reaction's selectivity and minimizing side reactions. jk-sci.com

However, the traditional Friedel-Crafts alkylation of phenols is not without its challenges. One significant issue is the competition between C-acylation (on the aromatic ring) and O-acylation (on the phenolic oxygen). stackexchange.com The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, which can deactivate the aromatic ring towards electrophilic substitution and lead to the formation of undesired ester byproducts. stackexchange.com The ratio of C- to O-acylation is often influenced by the reaction conditions, including the concentration of the catalyst. stackexchange.com

Furthermore, the reaction can be difficult to control, sometimes leading to polyalkylation, where multiple alkyl groups are introduced onto the phenol ring. jk-sci.com Rearrangement of the alkyl group, particularly with primary and secondary alkylating agents, can also occur, resulting in a mixture of products. jk-sci.com To circumvent some of these issues, researchers have explored alternative strategies. For instance, using an excess of the aromatic reactant can help minimize polyalkylation. jk-sci.com

Another established pathway involves the reaction of phenols with olefins in the presence of a phenoxide catalyst, such as aluminum phenoxide. google.com This method can provide a route to ortho-substituted phenols. google.com The reaction of a phenol with an olefin like ethylene, for example, can be conducted at elevated pressures to achieve a sufficient concentration of the gaseous reactant for a practical reaction rate. google.com

Targeted Synthesis of Tris[1-(methylphenyl)ethyl]phenol via Advanced Organic Reactions

The synthesis of specifically substituted sterically hindered phenols, such as this compound, often requires more advanced and targeted organic reactions to achieve high regioselectivity and yield.

Catalytic Approaches in Phenol Functionalization

Modern synthetic chemistry has seen a surge in the development of sophisticated catalytic systems for the functionalization of phenols. These methods offer greater control and efficiency compared to traditional approaches. For instance, copper-catalyzed O-arylation of phenols with aryl iodides and bromides has been demonstrated to be effective even for the synthesis of hindered diaryl ethers under mild conditions. acs.org The use of ligands like picolinic acid can facilitate these transformations. acs.org

Palladium catalysis has also emerged as a powerful tool. Palladium-catalyzed cross-coupling reactions, for example, can be employed for the direct and selective synthesis of phenols from aryl halides. organic-chemistry.org Furthermore, palladium-catalyzed cascade reactions have been developed for the construction of complex molecular architectures incorporating phenolic moieties. acs.org

Regioselective Synthesis Strategies

Achieving regioselectivity, particularly the selective substitution at the ortho position to the hydroxyl group, is a key challenge in phenol chemistry. Several strategies have been developed to address this. One approach involves the use of directing groups that guide the incoming substituent to a specific position on the aromatic ring.

Another strategy relies on the inherent reactivity of the phenol. For example, the reaction of phenols with arynes can lead to different products depending on the base used. The use of lithium diisopropylamide (LDA) can favor the formation of helicenes, while employing sodium tert-butoxide in the presence of silver acetate (B1210297) can lead to selective ortho-arylation of phenols. nih.gov

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of the desired product in the synthesis of sterically hindered phenols are highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, reaction time, and the nature of the catalyst and reactants all play a crucial role.

For instance, in the synthesis of triphenyl phosphite (B83602) from phenol and phosphorus trichloride, the reaction temperature significantly affects the yield. researchgate.net Increasing the temperature can enhance the reaction rate and shift the equilibrium towards the product. researchgate.net Similarly, the mole ratio of the reactants is a critical parameter to control for maximizing the yield of the desired product. researchgate.net The removal of byproducts, such as hydrogen chloride in this case, can also drive the reaction to completion. researchgate.net

The following table summarizes the effect of reaction temperature on the yield of a generic sterically hindered phenol synthesis:

Reaction Temperature (°C)Yield (%)
10065
12078
14092
16095

This is a representative data table and the actual values may vary depending on the specific reaction.

Synthesis of Analogues and Derivatives for Structure-Activity Studies

The synthesis of analogues and derivatives of sterically hindered phenols is crucial for understanding their structure-activity relationships (SARs). csic.esnih.gov By systematically modifying the structure of the parent compound, researchers can identify the key structural features responsible for its biological or chemical activity.

For example, in the context of antioxidant activity, the nature and position of the substituents on the aromatic ring can have a profound impact. csic.esresearchgate.net Studies have shown that the presence of electron-donating groups, such as methoxy (B1213986) groups, para to the hydroxyl group can significantly enhance antioxidant efficiency. phantomplastics.com The degree of steric hindrance around the hydroxyl group also plays a critical role in determining the stability of the resulting phenoxyl radical, which is a key factor in the antioxidant mechanism. csic.esresearchgate.net

The synthesis of these analogues often involves multi-step procedures. For instance, the preparation of heterocyclic sulfide (B99878) derivatives of thymol, a naturally occurring phenol, involves methylation of the phenol, followed by Friedel-Crafts acylation and subsequent nucleophilic substitution. nih.gov

The following table illustrates the antioxidant activity of some hindered phenol analogues, highlighting the effect of different substituents:

CompoundSubstituent at para-positionRelative Antioxidant Activity
Butylated hydroxytoluene (BHT)Methyl1.00
Butylated hydroxyanisole (BHA)Methoxy1.94
α-Tocopherol (Vitamin E)Oxygen in a chromane (B1220400) ring~2.00

This table is based on findings that show BHA to be significantly more efficient than BHT. phantomplastics.com

Green Chemistry Principles in the Synthesis of Phenolic Compounds

In recent years, there has been a growing emphasis on the development of environmentally benign and sustainable methods for the synthesis of chemicals, including phenolic compounds. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com

One key aspect of green chemistry is the use of renewable feedstocks. Lignin, an abundant natural polyphenol, is being explored as a green alternative to petroleum-based phenol for the synthesis of phenolic resins. rsc.org The use of water as a solvent, where possible, is another important principle, as it is a non-toxic and environmentally friendly solvent. mdpi.com

Catalysis plays a central role in green chemistry. The development of highly efficient and selective catalysts can minimize waste and energy consumption. For example, visible-light-induced aerobic oxidative hydroxylation of arylboronic acids provides a green route to phenols without the need for catalysts or bases. organic-chemistry.org Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, is another promising approach for the sustainable production of sterically hindered phenolic antioxidants from renewable resources like lignocellulose and vegetable oils. mdpi.comresearchgate.net This method often proceeds under mild conditions and can offer high selectivity. researchgate.net

The development of flow chemistry processes for phenol synthesis also aligns with green chemistry principles. Flow chemistry allows for better control over reaction parameters, improved safety, and easier scale-up, often leading to higher yields and purity. acs.org

Advanced Molecular Structure Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of Tris[1-(methylphenyl)ethyl]phenol, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous signal assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the case of this compound, the ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to the aromatic protons on the central phenol (B47542) ring, the protons of the three phenyl groups on the ethyl substituents, the methyl protons, and the single phenolic hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the substitution pattern on the rings. The phenolic hydroxyl proton signal is typically a singlet and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the quaternary carbons of the phenol ring and the ethyl substituents, the aromatic CH carbons, and the methyl carbons. The chemical shifts of the carbon atoms provide insight into their electronic environment. For instance, the carbon atom attached to the hydroxyl group (C-OH) would have a characteristic downfield shift. A reference to the existence of ¹³C NMR data for this compound is available, though the specific spectral data is part of a proprietary collection. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the complex ¹H and ¹³C NMR spectra of this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system. For example, COSY would show correlations between the aromatic protons on the same phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity between different structural fragments of the molecule, such as linking the methyl and phenyl groups to the quaternary carbon of the ethyl substituent and connecting these substituents to the central phenol ring.

While the principles of these techniques are well-established for structural elucidation nih.gov, specific 2D NMR data for this compound is not publicly available.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The molecular formula of this compound is C₃₃H₃₆O, corresponding to a molecular weight of approximately 448.6 g/mol . nih.gov HRMS would be able to confirm this molecular formula with a high degree of confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, detection, and identification of phenolic compounds. nih.govresearchgate.net In the context of this compound, LC-MS serves as a definitive method for verifying its molecular weight and can be used for its quantification in various mixtures.

The chromatographic stage, typically employing a reverse-phase column (such as a C18), separates the target compound from other components. nih.gov The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, frequently acidified with a small amount of formic acid to improve the peak shape and ionization efficiency. nih.govresearchgate.net

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for phenolic compounds. nih.govresearchgate.net ESI is particularly well-suited for polar molecules, while APCI can be effective for less polar compounds. For this compound (C₃₃H₃₆O), with a monoisotopic mass of 448.2766 Da, mass spectrometry would detect the molecule in the form of various adducts. uni.lu Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can further aid in its identification. uni.lu

Table 1: Predicted m/z and Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adduct Type Calculated m/z Predicted CCS (Ų)
[M+H]⁺ 449.28388 216.0
[M+Na]⁺ 471.26582 220.4
[M-H]⁻ 447.26932 226.7
[M+NH₄]⁺ 466.31042 223.7
[M+K]⁺ 487.23976 213.3
[M]⁺ 448.27605 215.9

Data derived from computational predictions. uni.lu

The use of tandem mass spectrometry (LC-MS/MS) would enable fragmentation of the parent ion, providing structural information that confirms the connectivity of the molecule, thus serving as a highly selective and sensitive analytical tool. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that correspond to the vibrations of its specific structural components. okstate.edu

The most prominent features would arise from the phenol and substituted aromatic ring structures. libretexts.org A key indicator is the O-H stretching vibration of the phenolic hydroxyl group, which typically appears as a strong and broad band in the region of 3600–3200 cm⁻¹. libretexts.org The breadth of this peak is due to intermolecular hydrogen bonding. okstate.edu The C-O stretching vibration of the phenol is expected to produce a strong band in the 1260-1180 cm⁻¹ range.

The presence of aromatic rings is confirmed by several signals. The aromatic =C-H stretching vibrations are typically observed just above 3000 cm⁻¹. okstate.edu The C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands of variable intensity in the 1600–1500 cm⁻¹ region. Furthermore, the substitution pattern on the benzene (B151609) rings influences the out-of-plane C-H bending vibrations in the 900–675 cm⁻¹ region, which can provide clues about the arrangement of substituents. okstate.edu Aliphatic C-H stretching from the methyl and ethyl groups will appear as sharp bands in the 3000–2850 cm⁻¹ range. libretexts.org

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Functional Group Vibration Type Expected Intensity
3600 - 3200 Phenolic O-H Stretch, H-bonded Strong, Broad
3100 - 3000 Aromatic C-H Stretch Medium to Weak
3000 - 2850 Aliphatic C-H Stretch Medium
1600 - 1500 Aromatic C=C Stretch Medium to Strong, Sharp
~1200 Phenolic C-O Stretch Strong

X-ray Crystallography for Solid-State Structure Determination (If applicable to the compound or its derivatives)

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form. While a published single-crystal X-ray structure for this compound itself was not identified, the technique is highly applicable to this class of molecules and their derivatives. For instance, the crystal structure of the related compound 1,1,1-Tris(4-hydroxyphenyl)ethane has been determined, demonstrating the feasibility of this analysis for tris-phenolic structures. nih.gov

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield a wealth of structural information. This includes the exact bond lengths, bond angles, and torsion angles within the molecule, providing an unambiguous confirmation of its connectivity and conformation in the solid state. The analysis would also reveal details about the crystal packing, including intermolecular interactions such as hydrogen bonds involving the phenolic hydroxyl group and van der Waals forces, which govern the macroscopic properties of the crystal. nih.gov

Table 3: Example of Crystallographic Data Obtainable from X-ray Analysis (Data shown is for a related phenolic derivative, not the title compound) nih.gov

Parameter Example Data
Chemical Formula C₃₄H₃₈N₄O₂
Formula Weight (Mᵣ) 534.68
Crystal System Orthorhombic
Space Group P bca
a (Å) 7.460
b (Å) 12.350
c (Å) 31.176
V (ų) 2872.3
Z (molecules/unit cell) 4

This table illustrates the type of parameters determined through X-ray crystallography and does not represent data for this compound.

This level of structural detail is invaluable for understanding structure-property relationships and for computational modeling studies.

Mechanistic Investigations of Antioxidant Activity and Reactivity

Free Radical Scavenging Mechanisms

The antioxidant action of phenolic compounds, including Tris[1-(methylphenyl)ethyl]phenol, is predominantly governed by their ability to donate a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, thus quenching its reactivity. This process can occur through several distinct, yet sometimes competing, mechanisms.

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the phenolic antioxidant donates its hydroxyl hydrogen atom to a radical species (R•). frontiersin.org This process is characterized by the homolytic cleavage of the O-H bond.

Phenol-OH + R• → Phenol-O• + RH

The thermodynamic parameter governing the HAT mechanism is the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates the hydrogen atom donation, leading to a more efficient radical scavenging activity. researchgate.net For phenolic antioxidants, the stability of the resulting phenoxyl radical (Phenol-O•) is a crucial factor influencing the BDE.

Table 1: Representative Bond Dissociation Enthalpies (BDE) of Phenolic Compounds

CompoundBDE (kcal/mol) in Benzene (B151609)
Phenol (B47542)86.5
p-Cresol85.0
2,6-di-tert-butylphenol81.0

Note: This table presents data for structurally related phenolic compounds to illustrate the effect of alkyl substitution on BDE. Data for this compound is not available.

In the Single Electron Transfer (SET) mechanism, the phenolic antioxidant first transfers an electron to the free radical, forming a radical cation and an anion. This is then typically followed by a proton transfer.

Phenol-OH + R• → [Phenol-OH]•+ + R- [Phenol-OH]•+ → Phenol-O• + H+

The feasibility of the SET pathway is determined by the ionization potential (IP) of the phenolic compound. Solvents with high polarity can facilitate the SET mechanism. For many phenolic antioxidants, the HAT mechanism is generally considered to be the more dominant pathway for radical scavenging. frontiersin.org

Proton-Coupled Electron Transfer (PCET) represents a more concerted mechanism where the electron and proton are transferred in a single kinetic step. acs.org This pathway is distinct from the stepwise nature of HAT (H-atom transfer) and SET-PT (Single Electron Transfer followed by Proton Transfer). The occurrence of PCET is influenced by the nature of the radical, the solvent, and the specific structure of the phenolic antioxidant. For many phenolic compounds, distinguishing definitively between HAT and PCET can be complex and often requires sophisticated kinetic and computational studies.

Role of Steric Hindrance from Methylphenyl Substituents on Phenoxyl Radical Stability

A key feature of this compound is the presence of three bulky 1-(methylphenyl)ethyl substituents on the phenolic ring. This significant steric hindrance plays a critical role in the antioxidant's efficacy. researchgate.net

Upon donation of the hydrogen atom, a phenoxyl radical is formed. The stability of this radical is paramount, as a more stable radical is less likely to initiate new oxidation chains. The bulky substituents surrounding the phenolic oxygen atom provide a "steric shield," which physically obstructs the radical center from reacting with other molecules. This steric protection significantly increases the lifetime of the phenoxyl radical, allowing it to persist until it can encounter and terminate another free radical.

Furthermore, the bulky groups prevent the dimerization of phenoxyl radicals, a process that can lead to the formation of non-radical products and a loss of antioxidant capacity. documentsdelivered.com The ortho-substituents, in particular, are crucial for imparting this high degree of steric stability to the phenoxyl radical.

Interactions with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Reactive Oxygen Species (ROS), such as the hydroxyl radical (•OH) and peroxyl radicals (ROO•), and Reactive Nitrogen Species (RNS) are highly reactive molecules that can cause significant oxidative damage to organic substrates. Phenolic antioxidants like this compound are effective at scavenging these species. nih.gov

The primary interaction involves the donation of a hydrogen atom from the phenolic hydroxyl group to the ROS or RNS, as described by the HAT mechanism. For instance, the reaction with a peroxyl radical would proceed as follows:

Phenol-OH + ROO• → Phenol-O• + ROOH

The resulting phenoxyl radical is, as previously discussed, stabilized by the bulky substituents. This stabilized radical can then potentially react with a second peroxyl radical, further terminating the oxidative chain.

Phenol-O• + ROO• → Non-radical products

The specific rates of reaction with different ROS and RNS would depend on the reactivity of the radical species and the reaction conditions.

Synergistic Effects with Co-Antioxidants in Complex Formulations

In many practical applications, antioxidants are used in combination to achieve enhanced protection against oxidation. This phenomenon, known as synergism, occurs when the combined antioxidant activity of two or more compounds is greater than the sum of their individual activities. researchgate.netnih.gov

Phenolic antioxidants like this compound can exhibit synergistic effects when used with other types of antioxidants, such as phosphites or thioethers. A common synergistic mechanism involves the regeneration of the primary phenolic antioxidant. For example, a secondary antioxidant (AH) can regenerate the phenolic antioxidant (Phenol-OH) from its phenoxyl radical (Phenol-O•).

Phenol-O• + AH → Phenol-OH + A•

In this process, the primary, more potent antioxidant is regenerated, allowing it to scavenge multiple free radicals. The radical of the secondary antioxidant (A•) is typically more stable and less reactive. While specific studies on the synergistic effects of this compound are not prevalent in the public literature, the principles of antioxidant synergism suggest that its performance could be significantly enhanced in well-designed antioxidant packages. remedypublications.com

Kinetic and Thermodynamic Aspects of Oxidation Inhibition

The antioxidant activity of a chemical compound is fundamentally governed by the kinetics and thermodynamics of its reactions with free radicals. For sterically hindered phenols, such as this compound, the core mechanism of oxidation inhibition involves the donation of a hydrogen atom from the phenolic hydroxyl group to a radical species, thereby neutralizing the radical and preventing it from propagating oxidative chain reactions. The efficiency of this process is dictated by both the rate at which this hydrogen transfer occurs (kinetics) and the energetic favorability of the reaction (thermodynamics).

Detailed kinetic and thermodynamic data for this compound are not extensively available in publicly accessible literature. However, the behavior of this compound can be inferred from studies on structurally analogous hindered phenolic antioxidants. The key structural feature of these compounds is the presence of bulky alkyl groups ortho to the hydroxyl group on the phenol ring. In this compound, the 1-(methylphenyl)ethyl substituents provide this steric hindrance.

From a thermodynamic perspective, a crucial parameter is the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates a weaker O-H bond, which can be more readily cleaved to donate a hydrogen atom to a free radical. This makes the antioxidant more effective. The stability of the resulting phenoxyl radical is a primary factor influencing the BDE. pan.olsztyn.pl Electron-donating groups on the aromatic ring and steric hindrance that protects the radical from further reactions can increase its stability, thus lowering the BDE of the parent phenol. pan.olsztyn.pl For hindered phenols, the bulky substituents help to stabilize the phenoxyl radical through steric shielding, preventing it from participating in unwanted side reactions.

Kinetically, the rate of reaction between the antioxidant and a radical is a critical factor. This is often expressed as the inhibition rate constant (k_inh). nih.gov While a favorable BDE suggests that a reaction can occur, the kinetic parameters determine how fast it will proceed. The steric hindrance provided by the bulky groups in compounds like this compound can influence the reaction rate. While extreme steric hindrance might slow down the reaction with very bulky radicals, it generally serves to enhance the selectivity of the antioxidant towards reactive radicals. Studies on various hindered phenolic compounds have shown that their effectiveness is a balance between the thermodynamic driving force (low BDE) and favorable reaction kinetics. csic.escsic.es

To illustrate the kinetic and thermodynamic parameters of related compounds, the following table presents representative data for some well-studied hindered phenolic antioxidants. This data provides a basis for understanding the expected antioxidant behavior of this compound.

Compound NameBond Dissociation Enthalpy (BDE) (kcal/mol)Inhibition Rate Constant (k_inh) (M⁻¹s⁻¹)
Butylated Hydroxytoluene (BHT)81.31.1 x 10⁴
2,6-di-tert-butyl-4-methoxyphenol78.64.0 x 10⁴
α-Tocopherol (Vitamin E)77.53.2 x 10⁶

Note: The presented values are representative and can vary depending on the experimental conditions (e.g., solvent, temperature, and the specific radical species).

The data in the table highlights that even among hindered phenols, there are significant differences in both thermodynamic and kinetic parameters, which are attributable to the specific nature and position of the substituents on the phenol ring.

Polymer Stabilization Applications and Performance Evaluation

Thermal Stabilization Mechanisms in Polymer Processing and Long-Term Use

During polymer processing at elevated temperatures, and over the long-term service life of a plastic product, thermal energy can initiate the degradation of polymer chains. This process typically involves the formation of free radicals, which can then lead to chain scission, cross-linking, and a general deterioration of the material's properties.

Tris[1-(methylphenyl)ethyl]phenol, like other hindered phenolic antioxidants, functions as a primary antioxidant. Its primary mechanism of action is to interrupt the radical chain reactions of autoxidation. The phenolic hydroxyl group can donate a hydrogen atom to the highly reactive peroxy radicals (ROO•) and alkyl radicals (R•) that are formed during thermal degradation. This donation process neutralizes the free radicals and forms a stable, resonance-stabilized phenoxy radical from the antioxidant itself. This phenoxy radical is significantly less reactive and does not readily propagate the degradation chain, thus enhancing the thermal stability of the polymer. nih.govnih.gov

The bulky 1-(methylphenyl)ethyl groups ortho to the hydroxyl group provide steric hindrance. This structural feature is crucial as it increases the stability of the phenoxy radical and prevents it from participating in unwanted side reactions. This allows the antioxidant to effectively terminate multiple radical chains. The presence of such "rigid backbones" can also contribute to maintaining the physical shape of polymers like polypropylene (B1209903) at temperatures closer to their melting point. nih.govnih.gov

Protection Against UV-Induced Degradation and Photostabilization Pathways

Exposure to ultraviolet (UV) radiation is a major cause of polymer degradation, leading to discoloration, brittleness, and loss of mechanical strength. While this compound is primarily a thermal antioxidant, phenolic antioxidants can offer a degree of protection against photo-oxidation.

The degradation initiated by UV light also proceeds via a free-radical mechanism, similar to thermal degradation. The energy from UV photons can break chemical bonds in the polymer, creating free radicals. This compound can scavenge these photochemically generated radicals, thereby inhibiting the subsequent degradation reactions.

Mitigation of Oxidative Degradation in Polymeric Matrices

Oxidative degradation is a common degradation pathway for most polymers and is initiated by a combination of factors including heat, UV light, and mechanical stress in the presence of oxygen. This compound plays a critical role in mitigating this process.

As a primary antioxidant, it functions as a free radical scavenger, breaking the cycle of autoxidation. The general mechanism involves the following steps:

Initiation: Formation of initial polymer radicals (P•) due to heat, light, or stress.

Propagation: The polymer radical reacts with oxygen to form a polymer peroxy radical (POO•). This peroxy radical can then abstract a hydrogen from another polymer chain, forming a hydroperoxide (POOH) and a new polymer radical, thus propagating the chain reaction.

Termination by Antioxidant: The phenolic antioxidant (ArOH), in this case, this compound, donates a hydrogen atom to the peroxy radical, terminating the propagation step. POO• + ArOH → POOH + ArO• The resulting phenoxy radical (ArO•) is stable and does not continue the degradation chain.

One of the visible signs of polymer degradation is discoloration, often yellowing. This is frequently caused by the formation of conjugated double bonds and chromophoric groups within the polymer structure as a result of oxidation.

By inhibiting the oxidative degradation cascade, this compound helps to prevent the formation of these color-inducing species. Its effectiveness as a non-staining and non-discoloring antioxidant is a valuable property, particularly for clear or light-colored polymer applications. wrchem.comatamanchemicals.com The styrenated phenol (B47542) structure contributes to this non-staining characteristic. wrchem.com

The degradation of polymer chains through chain scission leads to a reduction in molecular weight, which in turn causes a significant loss of mechanical properties such as tensile strength, impact strength, and elongation at break. Cross-linking can lead to increased brittleness.

By effectively stabilizing the polymer against thermal and oxidative degradation, this compound helps to maintain the polymer's molecular weight and structural integrity. This preserves the essential mechanical and physical properties of the material over its service life. Studies on similar hindered phenolic antioxidants in polypropylene have shown that their presence is crucial for maintaining mechanical stability. mdpi.com

During melt processing of thermoplastics, degradation can lead to changes in the melt viscosity, often measured by the Melt Flow Index (MFI). specialchem.com Chain scission typically leads to a decrease in viscosity (increase in MFI), while cross-linking can cause an increase in viscosity (decrease in MFI). Uncontrolled viscosity changes can negatively impact the processing and the quality of the final product.

The addition of a stabilizer like this compound helps to prevent degradation during processing, leading to a more stable melt viscosity. This ensures consistent processing conditions and predictable properties in the manufactured part. For example, in polypropylene, the addition of antioxidants has been shown to significantly decrease the MFI compared to unstabilized polymer, indicating a preservation of higher molecular weight. mdpi.commdpi.com

Compatibility and Dispersion within Various Polymer Systems

For an additive to be effective, it must be compatible with the host polymer and be able to disperse evenly throughout the polymer matrix. Poor compatibility can lead to issues like "blooming" or "dusting," where the additive migrates to the surface of the plastic part. google.com

This compound, being a relatively large and non-polar molecule, generally exhibits good compatibility with non-polar polymers such as polyolefins (polyethylene, polypropylene). Its styrenated nature can also enhance compatibility with styrenic polymers like polystyrene (PS) and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). acs.org As a liquid or low-melting solid, it can be readily incorporated into polymer melts during compounding. Good dispersion ensures that the antioxidant is present where it is needed to interrupt degradation reactions throughout the polymer bulk.

The chemical compatibility of polypropylene, for instance, is generally good with non-oxidizing acids, bases, fats, and most organic solvents, which suggests good compatibility with a phenolic compound like this compound. calpaclab.com

Analytical Techniques for Assessing Polymer Degradation and Antioxidant Efficacy

The evaluation of a polymer's resistance to degradation and the effectiveness of an antioxidant, such as this compound, relies on a suite of sophisticated analytical techniques. These methods are designed to simulate the aging process under controlled conditions and to quantify the chemical and physical changes that occur in the polymer over time. By subjecting polymer samples, both with and without the antioxidant, to heat, oxygen, and other stressors, researchers can determine the antioxidant's ability to prolong the material's service life.

The primary analytical techniques employed for this purpose involve thermal analysis, which measures changes in a material's properties as a function of temperature. These methods provide critical data on the thermal stability of the polymer and the point at which oxidative degradation begins.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material. It works by measuring the change in mass of a sample as it is heated at a constant rate. The degradation of a polymer is typically associated with a loss of mass as volatile byproducts are formed.

In a typical TGA experiment to evaluate an antioxidant's efficacy, a polymer sample containing this compound would be heated in a controlled atmosphere (e.g., air or nitrogen). The resulting TGA curve plots the percentage of weight loss against temperature. A higher temperature for the onset of degradation indicates greater thermal stability. By comparing the TGA curve of the stabilized polymer with that of an unstabilized polymer, the effectiveness of the antioxidant can be quantified. The presence of the antioxidant is expected to shift the degradation curve to higher temperatures.

Table 1: Illustrative TGA Data for a Polymer With and Without a Phenolic Antioxidant

SampleOnset of Degradation (°C)Temperature at 10% Weight Loss (°C)
Polymer without Antioxidant295320
Polymer with Antioxidant315345

Note: This data is illustrative and does not represent specific findings for this compound, as such data is not publicly available. The values demonstrate the expected trend.

Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the amount of heat required to increase the temperature of a sample. A critical application of DSC in the evaluation of antioxidants is the determination of the Oxidation Induction Time (OIT). The OIT is a measure of the time it takes for a material to begin to oxidize under specific temperature and oxygen conditions. pinpools.com

To perform an OIT test, a small sample of the polymer, stabilized with this compound, is heated in an inert atmosphere (typically nitrogen) to a specific isothermal temperature. pinpools.com Once the temperature has stabilized, the atmosphere is switched to oxygen or air. The DSC instrument continues to monitor the heat flow. For a period of time, the antioxidant will protect the polymer from oxidation. At the point when the antioxidant is depleted, the polymer will begin to oxidize rapidly, a process that is accompanied by an exothermic release of heat. This onset of the exothermic reaction marks the OIT. A longer OIT indicates a more effective antioxidant performance. chemicalbook.com

Table 2: Illustrative Oxidation Induction Time (OIT) Data

SampleTest Temperature (°C)OIT (minutes)
Polymer without Antioxidant200< 1
Polymer with Antioxidant20025

Note: This data is illustrative and does not represent specific findings for this compound, as such data is not publicly available. The values demonstrate the expected trend.

Other Relevant Analytical Techniques

While TGA and DSC (for OIT) are the primary methods, other techniques can provide more detailed insights into the specific chemical changes occurring during polymer degradation:

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups present in a polymer. As a polymer oxidizes, new functional groups, such as carbonyls and hydroxyls, are formed. By comparing the FTIR spectra of a polymer before and after aging, the extent of oxidation can be assessed. The presence of an effective antioxidant like this compound would result in a significantly lower formation of these oxidative products.

Chemiluminescence (CL): This highly sensitive technique measures the faint light emitted during the oxidation of a polymer. The intensity of the emitted light is proportional to the rate of oxidation. This method can be used to determine the OIT and to study the kinetics of the oxidation process.

Mechanical Property Testing: The ultimate measure of a polymer's performance is its ability to maintain its mechanical properties, such as tensile strength and elongation at break, over time. By subjecting polymer samples to accelerated aging and then testing their mechanical properties, the practical effectiveness of an antioxidant can be determined. A polymer stabilized with this compound would be expected to retain a higher percentage of its initial mechanical properties compared to an unstabilized polymer.

Environmental Chemistry and Degradation Pathways of Phenolic Compounds

Photodegradation Processes and Product Identification

Photodegradation, involving the breakdown of chemical compounds by light energy, is a significant pathway for the transformation of phenolic compounds in the aquatic environment. This process can occur through direct absorption of light or via indirect mechanisms involving photosensitizing agents.

While specific photolysis studies on Tris[1-(methylphenyl)ethyl]phenol are not extensively documented in scientific literature, the degradation mechanisms can be inferred from studies on other substituted phenols.

Direct Photolysis: This process involves the direct absorption of ultraviolet (UV) radiation by the phenol (B47542) molecule, leading to an excited state. This excited molecule can then undergo various reactions, including homolytic cleavage of the hydroxyl group to form a phenoxyl radical and a hydrogen radical. For this compound, the aromatic rings are the primary chromophores that absorb environmental UV radiation. However, direct photolysis of simple phenol in water is generally considered to be inefficient without the presence of other reactive species.

Indirect Photolysis: This is often the more dominant photodegradation pathway in natural waters. It is initiated by the absorption of sunlight by other substances in the water, known as photosensitizers (e.g., dissolved organic matter, nitrate, and bicarbonate ions). These sensitizers generate highly reactive transient species, most notably hydroxyl radicals (•OH).

The primary mechanism for the photodegradation of phenolic compounds involves the attack of these hydroxyl radicals on the aromatic ring. mdpi.com This can lead to:

Hydroxylation: Addition of •OH to the aromatic ring, forming dihydroxybenzene derivatives like catechol or hydroquinone. mdpi.com

Ring Cleavage: Subsequent attacks by radicals can lead to the opening of the aromatic ring, forming smaller, short-chain organic acids such as malonic, oxalic, acetic, and formic acid. mdpi.com

Mineralization: Ultimately, these smaller organic compounds can be completely oxidized to carbon dioxide (CO2) and water (H2O).

For this compound, the bulky substituent groups may sterically hinder the attack of hydroxyl radicals on the central phenolic ring, potentially slowing the degradation rate compared to simpler phenols. The degradation may also be initiated at the substituent methylphenyl groups.

The identification of transient intermediates and final byproducts of photodegradation is crucial for understanding the complete reaction pathway and assessing the environmental impact of the degradation process. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is a powerful tool for this purpose. researchgate.netnih.gov

While no specific studies detailing the byproducts of this compound photodegradation were found, a general pathway can be proposed based on research on other complex phenols like bisphenol A (BPA). nih.govresearchgate.net The process typically involves a series of oxidation and hydroxylation steps.

Hypothesized Photodegradation Products of this compound:

Hydroxylated Derivatives: Initial attack by hydroxyl radicals would likely lead to the formation of mono- or di-hydroxylated derivatives on the central phenol ring or the outer methylphenyl rings.

Quinone-type Structures: Oxidation of the hydroxylated intermediates can form quinones and benzoquinones. scielo.br

Cleavage Products: Scission of the bonds connecting the ethyl groups to the central ring could occur, potentially releasing substituted styrene (B11656) or related compounds.

Ring-Opening Products: Further degradation would lead to the cleavage of the aromatic rings, resulting in the formation of various aliphatic carboxylic acids.

The table below illustrates potential byproducts that could be identified using techniques like LC/HRMS, based on established phenol degradation pathways.

Potential Byproduct Class Formation Mechanism Example Structures/Fragments
Hydroxylated Parent CompoundElectrophilic addition of •OH radicalTris[1-(methylphenyl)ethyl]catechol
Quinone DerivativesOxidation of hydroxylated intermediatesTris[1-(methylphenyl)ethyl]benzoquinone
Side-Chain Oxidation ProductsOxidation of the methyl or ethyl groupsCarboxylic acid or alcohol derivatives of the side chains
Ring-Opening ProductsCleavage of the aromatic ring structureShort-chain aliphatic acids (e.g., malonic, formic acid)

This table is based on hypothesized pathways and not on direct experimental data for this compound.

Biodegradation in Environmental Compartments

Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a critical process for the removal of phenolic pollutants from soil and water.

The microbial degradation of simple phenol is well-understood and typically proceeds aerobically through initial hydroxylation to form catechol. researchgate.net The catechol intermediate is then processed via two main pathways:

Ortho-cleavage: The aromatic ring is cleaved between the two hydroxyl groups.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.

Both pathways ultimately lead to intermediates that can enter the central metabolic cycles of the microorganisms. researchgate.net

For this compound, this process is significantly more challenging for microorganisms. The large, branched alkylphenyl substituents create substantial steric hindrance , which can prevent the necessary enzymes (like phenol hydroxylase) from accessing the phenolic ring to initiate the degradation sequence. vinatiorganics.com Therefore, the biodegradation of this compound is expected to be extremely slow, and it may be considered recalcitrant or persistent in many environments.

Degradation, if it occurs, might be initiated at the less hindered parts of the molecule, such as the outer phenyl rings of the substituent groups, or through the slow cleavage of the side chains. The microbial communities capable of degrading such complex, sterically hindered phenols are likely to be specialized and require long adaptation periods. tandfonline.com

The efficiency of phenolic compound biodegradation depends on numerous factors. tandfonline.com The chemical structure of the pollutant is one of the most critical determinants.

Factor Influence on Biodegradability Implication for this compound
Molecular Weight & Size Higher molecular weight and larger size generally decrease the rate of biodegradation due to difficulty in cellular uptake.The high molecular weight (448.6 g/mol ) and large size of this compound suggest very low biodegradability.
Steric Hindrance Bulky groups near the reaction site (the -OH group and aromatic ring) inhibit enzymatic attack. vinatiorganics.comThe three large 1-(methylphenyl)ethyl groups create significant steric hindrance, making enzymatic degradation highly unlikely or extremely slow.
Number of Aromatic Rings Multiple aromatic rings can increase persistence.The presence of four aromatic rings contributes to its likely recalcitrance.
Substituent Groups The type, number, and position of substituent groups heavily influence degradation rates. Branched chains are harder to degrade than linear ones.The highly branched and complex nature of the substituents drastically reduces susceptibility to microbial degradation compared to simple phenols.
Environmental Conditions Factors such as pH, temperature, oxygen availability, and nutrient levels significantly affect microbial activity. tandfonline.comEven under optimal environmental conditions for phenol-degrading microbes, the structural properties of this compound would remain the primary limiting factor.
Toxicity High concentrations of some phenolic compounds can be toxic to microorganisms, inhibiting their growth and degradative activity. mdpi.comThe potential toxicity of the compound or its intermediates could further limit biodegradation.

Hydrolytic Stability and Hydrolysis Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. This degradation pathway is significant for certain classes of organic compounds like esters, amides, and some halogenated alkanes under environmental conditions. viu.ca

However, phenols are characterized by a hydroxyl group attached directly to an aromatic ring. The carbon-oxygen bond in phenols is significantly stronger and more stable than in aliphatic alcohols or esters due to the resonance stabilization between the oxygen's lone pairs and the aromatic pi-system.

Consequently, This compound, like other phenolic compounds, is not susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). The C-O bond of the phenolic hydroxyl group does not react with water. Therefore, hydrolysis is not considered a relevant environmental degradation pathway for this compound. Its persistence in the environment will be determined by the much slower processes of photodegradation and biodegradation.

Sorption and Mobility in Environmental Media (e.g., soil, sediment)

The environmental fate and transport of this compound are significantly influenced by its sorption behavior in soil and sediment. Due to its chemical structure, characterized by a polar phenolic hydroxyl group and large, nonpolar tris[1-(methylphenyl)ethyl] substituents, this compound is expected to exhibit strong hydrophobic interactions with organic matter in environmental media.

High Koc values indicate a strong tendency for a chemical to adsorb to soil and sediment, resulting in low mobility. epa.gov For instance, nonylphenol, another alkylphenol, has a log Koc value of 3.97, indicating significant sorption to organic carbon in soils. nih.gov Phenolic compounds, in general, exhibit a wide range of sorption affinities depending on their specific structure, with soil organic matter playing a crucial role in this process. nih.gov The sorption of phenolic compounds is also influenced by soil and sediment composition, with higher organic matter content leading to greater adsorption. mdpi.com The presence of other organic contaminants can also influence the sorption behavior through competitive interactions. nih.gov

Given the large size and hydrophobicity of the tris[1-(methylphenyl)ethyl] groups, this compound is predicted to have a very high Koc value, likely exceeding that of smaller alkylphenols. This strong sorption would lead to its accumulation in soil and sediment, with very limited potential for leaching into groundwater. Its mobility in the environment is therefore expected to be low.

Table 1: Soil Organic Carbon-Water Partition Coefficients (Koc) for Analogous Phenolic Compounds

CompoundLog KocReference
Nonylphenol3.97 nih.gov
Phenanthrene4.05 - 4.35 researchgate.netdss.go.th
Pyrene4.83 - 5.13 researchgate.netdss.go.th

Note: Phenanthrene and pyrene are polycyclic aromatic hydrocarbons included for comparison of hydrophobic compounds with high sorption potential.

Advanced Analytical Methods for Environmental Monitoring of Degradation Products

The environmental monitoring of this compound and its degradation products necessitates the use of advanced analytical techniques capable of detecting and quantifying complex organic molecules at trace levels in various environmental matrices. The degradation of phenolic antioxidants can lead to the formation of a variety of transformation products, which may have their own environmental and toxicological profiles. researchgate.net

Several sophisticated analytical methods are employed for the analysis of phenolic compounds and their metabolites in environmental samples. These methods typically involve an extraction and clean-up step to isolate the target analytes from the sample matrix, followed by instrumental analysis for separation, identification, and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. dtic.mil For phenolic compounds, a derivatization step is often required to increase their volatility and improve their chromatographic behavior. researchgate.net This method offers high resolution and sensitivity, allowing for the identification of unknown degradation products through their mass spectra. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of a wide range of environmental contaminants, including phenolic compounds. researchgate.net This technique is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, and often does not require derivatization. jasco-global.com The use of tandem mass spectrometry provides high selectivity and sensitivity, enabling the detection of analytes at very low concentrations in complex matrices like wastewater and sediment. researchgate.net

Other advanced methods that can be applied to the analysis of phenolic compounds and their degradation products include:

High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid or gas chromatography, provides highly accurate mass measurements, which aids in the confident identification of unknown metabolites and degradation products. lcms.cz

Solid-Phase Microextraction (SPME) coupled with GC-MS is a solvent-free sample preparation technique that can be used to extract and concentrate phenolic compounds from water samples. oiv.int

The selection of the most appropriate analytical method depends on the specific degradation products being targeted, the environmental matrix, and the required detection limits.

Table 2: Advanced Analytical Methods for the Determination of Phenolic Compounds and their Degradation Products

Analytical TechniqueSample MatrixKey FeaturesReferences
GC-MS with derivatizationWater, WastewaterHigh resolution, suitable for volatile and semi-volatile compounds. researchgate.netresearchgate.net
LC-MS/MSWater, WastewaterHigh sensitivity and selectivity, suitable for polar and non-volatile compounds. researchgate.netjasco-global.com
HRMS (LC or GC coupled)Water, Soil, SedimentAccurate mass measurements for identification of unknown compounds. lcms.cz
SPME-GC-MSWaterSolvent-free extraction, good for trace analysis. oiv.int

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Tris[1-(methylphenyl)ethyl]phenol. These methods, particularly ab initio and semi-empirical approaches, are employed to determine the molecule's most stable three-dimensional arrangement (molecular geometry) and the distribution of its electrons (electronic structure).

Molecular Geometry Optimization: The process begins with the optimization of the molecular structure to find the lowest energy conformation. For a molecule as complex as this compound, with its multiple rotatable bonds, this is a critical step. Calculations performed at various levels of theory, such as Hartree-Fock (HF) or with the inclusion of electron correlation (e.g., Møller-Plesset perturbation theory), can predict key geometrical parameters. While specific experimental data for this compound is scarce, theoretical calculations for similar phenols, like 2,4,6-trimethylphenol, show excellent agreement between calculated and experimental bond lengths and angles. researchgate.net For this compound, these calculations would elucidate the precise bond lengths of the phenol (B47542) ring, the C-O bond of the hydroxyl group, and the orientation of the three bulky [1-(methylphenyl)ethyl] substituents.

Electronic Structure Analysis: The electronic structure is described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, a key aspect of phenolic antioxidants. The LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. tiikmpublishing.com For phenolic compounds, the HOMO is typically localized on the phenol ring and the oxygen atom of the hydroxyl group, which is consistent with their known antioxidant mechanism involving hydrogen atom or electron donation.

Table 7.1.1: Predicted Geometrical and Electronic Parameters for Phenolic Compounds

Parameter Phenol (Reference) 2,4,6-trimethylphenol (Reference) researchgate.net This compound (Hypothetical)
C-O Bond Length (Å) 1.364 1.373 ~1.37-1.38
O-H Bond Length (Å) 0.956 0.960 ~0.96
HOMO Energy (eV) -8.5 -8.2 ~-8.0
LUMO Energy (eV) -1.2 -0.9 ~-0.7
HOMO-LUMO Gap (eV) 7.3 7.3 ~7.3

Note: Data for this compound is hypothetical, based on trends observed in related phenolic structures.

Density Functional Theory (DFT) for Reactivity Predictions and Spectroscopic Parameter Correlation

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying large molecules like this compound.

Reactivity Predictions: DFT is used to calculate a range of "reactivity descriptors" that predict how a molecule will behave in a chemical reaction. mdpi.com These descriptors are derived from the electron density and orbital energies. Key descriptors include:

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Hardness (η) and Softness (S): Hardness measures resistance to change in electron distribution; softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, the Fukui function would likely pinpoint the phenolic oxygen and specific carbons on the aromatic ring as the most reactive sites for radical scavenging activities.

Studies on various phenolic compounds have shown that DFT calculations can successfully predict their antioxidant activity by calculating properties like bond dissociation enthalpy (BDE) of the O-H bond. mdpi.comnih.gov A lower BDE indicates that the hydrogen atom is more easily donated, leading to higher antioxidant potency.

Spectroscopic Parameter Correlation: DFT calculations are highly effective in simulating and interpreting spectroscopic data. By calculating vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of this compound. researchgate.net Comparing the computed spectrum with the experimental one allows for a detailed assignment of vibrational modes to specific bonds and functional groups. Similarly, time-dependent DFT (TD-DFT) can be used to simulate UV-Vis electronic spectra, predicting the electronic transitions responsible for the observed absorption bands. nih.gov

Table 7.2.1: Calculated DFT Reactivity Descriptors for Phenolic Antioxidants

Compound HOMO (eV) LUMO (eV) Hardness (η) Electrophilicity (ω)
Phenol -6.75 -0.25 3.25 1.93
Ascorbic Acid -6.99 -0.87 3.06 2.58
Eugenol -6.21 -0.15 3.03 2.16

Source: Adapted from studies on phenolic antioxidants. tiikmpublishing.comnih.gov These values provide a reference for the expected range for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time.

Conformational Analysis: For a flexible molecule like this compound, with its three rotating ethylphenyl groups, MD simulations are invaluable. By simulating the molecule's motion over nanoseconds or longer, researchers can explore its conformational landscape. nih.gov This analysis reveals the most populated conformations and the energy barriers between them. The results, often visualized through Ramachandran-like plots or root-mean-square deviation (RMSD) plots, show the stability of the molecule's structure over time. nih.gov The bulky nature of the substituents in this compound likely restricts its conformational freedom significantly, which can be quantified by MD simulations.

Intermolecular Interactions: MD simulations can model how this compound interacts with other molecules, such as solvents or biological macromolecules. researchgate.net By placing the molecule in a simulation box with other molecules, one can observe the formation and dynamics of intermolecular forces like hydrogen bonds and van der Waals interactions. For instance, simulations could show how the phenolic hydroxyl group acts as a hydrogen bond donor and how the aromatic rings participate in π-π stacking interactions. nih.gov This is crucial for understanding its behavior in different environments and its potential to bind to specific sites in biological systems.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Insights

SAR and QSAR are computational methodologies that correlate the chemical structure of a compound with its biological activity or a specific chemical property. collaborativedrug.com

Structure-Activity Relationship (SAR): SAR studies on phenolic compounds have established several key principles for antioxidant activity. nih.govresearchgate.net The activity is highly dependent on:

The number and position of hydroxyl groups.

The presence of other substituents on the aromatic ring. Electron-donating groups generally increase activity, while electron-withdrawing groups decrease it.

Steric hindrance around the hydroxyl group.

For this compound, the SAR profile is dominated by a single hydroxyl group and three large, sterically hindering [1-(methylphenyl)ethyl] groups. While these bulky groups might protect the phenolic radical from further reactions, they could also limit the accessibility of the hydroxyl group to scavenge free radicals. The position of these groups (e.g., 2,4,6- vs 2,3,4-) would significantly impact the electronic environment and steric accessibility of the phenol group, thereby influencing its activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models take SAR a step further by creating a mathematical equation that quantitatively predicts activity based on molecular descriptors. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.gov A typical QSAR model for the antioxidant activity of phenols might look like:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Table 7.4.1: Key Molecular Descriptors in Phenolic QSAR Models

Descriptor Type Influence on Antioxidant Activity
Bond Dissociation Enthalpy (BDE) Electronic Lower value increases activity
Ionization Potential (IP) Electronic Lower value increases activity
Number of OH groups Constitutional Higher number generally increases activity nih.gov
LogP Hydrophobic Can influence accessibility to radicals in different phases
Molecular Volume Steric Can have a complex effect, potentially hindering or stabilizing activity

Source: Based on general findings from QSAR studies on phenolic antioxidants. nih.govnih.gov

Computational Exploration of Degradation Pathways and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms by which molecules like this compound might degrade. This involves mapping the potential energy surface of the degradation reactions.

Degradation Pathways: Phenolic compounds can degrade through various pathways, such as oxidation. For this compound, a primary degradation pathway would likely involve the phenolic hydroxyl group. Computational models can simulate the reaction with an oxidizing agent (e.g., a hydroxyl radical). The initial step is often the abstraction of the hydrogen atom from the hydroxyl group, forming a phenoxy radical. Subsequent steps could involve radical-radical coupling or further oxidation. nih.gov

Future Research Directions and Emerging Academic Frontiers

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of sterically hindered phenols often involves multi-step processes with considerable environmental footprints. mdpi.com Future research is increasingly focused on developing greener, more sustainable synthetic pathways. This includes the exploration of chemo-enzymatic methods, which utilize enzymes like lipase (B570770) to catalyze reactions under milder conditions, potentially reducing energy consumption and waste generation. mdpi.com

A significant area of interest is the use of bio-based starting materials. mdpi.com For instance, researchers are investigating the use of naturally occurring phenolic compounds, such as ferulic acid derived from lignocellulose, as precursors for synthesizing novel antioxidants. mdpi.com These bio-based routes not only offer a renewable alternative to fossil-fuel-based feedstocks but can also lead to the creation of antioxidants with tunable polarities and enhanced performance characteristics. mdpi.com

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthesis Strategies

FeatureConventional SynthesisEmerging Sustainable Synthesis
Starting Materials Fossil-fuel based (e.g., butylated hydroxytoluene)Bio-based (e.g., ferulic acid, vegetal oils) mdpi.com
Catalysts Often harsh chemical catalystsEnzymes (e.g., Candida antarctica lipase B) mdpi.com
Reaction Conditions High temperatures and pressuresMilder, near-ambient conditions mdpi.com
Environmental Impact Higher energy consumption and waste generationReduced environmental footprint, improved atom economy
Product Properties StandardizedTunable polarity and functionality mdpi.com

Integration into Advanced Smart Materials and Functional Polymers

The inherent stability of Tris[1-(methylphenyl)ethyl]phenol makes it an attractive candidate for incorporation into advanced smart materials and functional polymers. vinatiorganics.com These materials are designed to respond to external stimuli, and the inclusion of robust antioxidants is critical for maintaining their performance and longevity.

Future research is exploring the covalent grafting of hindered phenols onto polymer backbones. This approach can prevent the leaching of the antioxidant, a common issue with traditional additive methods, and ensure its long-term efficacy. nih.gov The development of such integrated systems could lead to the creation of self-healing polymers, materials with enhanced thermal resistance, and polymers with tailored optical or electronic properties.

Exploration of Beyond-Antioxidant Functionalities

While the primary role of this compound is to inhibit oxidative degradation, researchers are investigating its potential for other functionalities. nih.gov The unique electronic and steric properties of sterically hindered phenols suggest they could be employed in a variety of applications beyond polymer stabilization.

One emerging area is in the field of medicinal chemistry, where certain hindered phenols have shown promise for their cytoprotective effects against oxidative stress-related diseases. nih.govnih.gov Studies have explored the ability of these compounds to protect cells from damage induced by oxidized lipids. nih.gov Furthermore, the redox activity of hindered phenols is being investigated for its potential in catalytic applications and in the development of responsive materials that can switch between different states. nih.gov

Methodological Advancements in Characterization and Analysis

The complex structure of this compound and its behavior within a polymer matrix necessitate sophisticated analytical techniques for its characterization. Future research will likely focus on the development and application of advanced methodologies to better understand its performance.

Techniques such as high-resolution mass spectrometry and multidimensional nuclear magnetic resonance (NMR) spectroscopy are crucial for elucidating the precise chemical structure and purity of novel synthetic derivatives. uni.lu Furthermore, advanced thermal analysis methods, like differential scanning calorimetry (DSC) for determining oxidation induction time (OIT), are essential for evaluating the efficiency of new antioxidant formulations. phantomplastics.com The combination of these techniques will provide a more comprehensive picture of the antioxidant's mechanism and its interaction with the host polymer.

Table 2: Advanced Characterization Techniques for Hindered Phenols

TechniqueApplicationInsights Gained
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight determinationConfirmation of chemical formula and identification of impurities. uni.lu
Multidimensional NMR Spectroscopy Detailed structural elucidationConnectivity of atoms within the molecule, stereochemistry.
Differential Scanning Calorimetry (DSC) Measurement of oxidation induction time (OIT)Evaluation of antioxidant efficiency and thermal stability. phantomplastics.com
Cyclic Voltammetry Study of redox behaviorUnderstanding the electron-donating capacity and electrochemical stability. nih.gov
Real-time PCR and Fluorescence Microscopy Cellular and subcellular analysisInvestigation of biological activities and localization within cells. nih.gov

Bridging Fundamental Research with Industrial Innovation in Polymer Additives

A critical aspect of future research is the effective translation of fundamental scientific discoveries into industrial applications. researchgate.net The development of new polymer additives like novel hindered phenols must consider not only their performance but also their economic viability and regulatory acceptance. researchgate.netmdpi.com

This requires a collaborative effort between academic researchers and industrial partners to streamline the process from laboratory-scale synthesis to large-scale production. mdpi.com Key challenges to address include simplifying complex multi-step syntheses, ensuring a consistent and high-quality supply of raw materials, and navigating the evolving regulatory landscape for chemical additives. researchgate.net The ultimate goal is to create a more sustainable and efficient pipeline for the development and commercialization of next-generation polymer stabilizers. researchgate.net

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